UDP-alpha-D-galactofuranose
Description
Significance as a Nucleotide Sugar Precursor
UDP-Galf is the sole precursor for the incorporation of Galf residues into a wide array of microbial cell surface molecules, including polysaccharides, glycoproteins, and glycolipids. evitachem.comresearchgate.net The biosynthesis of this crucial nucleotide sugar begins with UDP-alpha-D-galactopyranose (UDP-Galp), which is converted to UDP-Galf through a unique ring contraction reaction. researchgate.netmdpi.com This enzymatic conversion is the first committed step in the galactofuranose biosynthetic pathway, highlighting the central role of UDP-Galf as the activated sugar donor. nih.govnih.gov The subsequent transfer of the galactofuranosyl moiety from UDP-Galf to acceptor molecules is catalyzed by a class of enzymes known as galactofuranosyltransferases. researchgate.netresearchgate.net
The enzymatic synthesis of UDP-Galf is a reversible reaction catalyzed by UDP-galactopyranose mutase (UGM). mdpi.com However, the equilibrium heavily favors the more thermodynamically stable pyranose form, UDP-Galp. nih.govoup.com Despite this, the continuous utilization of UDP-Galf by galactofuranosyltransferases drives the forward reaction, ensuring a supply of this essential precursor for the synthesis of Galf-containing glycoconjugates.
Distinctive Presence in Microbial Glycoconjugates and Absence in Mammalian Systems
A defining characteristic of UDP-Galf and its downstream products is their presence in a diverse range of microorganisms and their complete absence in mammals and higher plants. nih.govoup.comoup.com This dichotomy is of profound biological and therapeutic significance. In many pathogenic bacteria, fungi, and protozoa, Galf is an integral component of their cell walls and surface glycans. nih.gov For instance, in Mycobacterium tuberculosis, the causative agent of tuberculosis, Galf residues are essential components of the mycolyl-arabinogalactan-peptidoglycan complex, a structure vital for the bacterium's survival. researchgate.netresearchgate.net Similarly, in fungi like Aspergillus fumigatus and protozoan parasites such as Trypanosoma cruzi and Leishmania major, Galf-containing molecules are important for virulence and host-pathogen interactions. nih.govplos.org
The absence of galactofuranose in humans means that the enzymes involved in its biosynthesis, particularly UDP-galactopyranose mutase, are attractive targets for the development of novel antimicrobial agents. nih.govnih.gov Inhibiting this pathway could selectively disrupt the growth of pathogenic microbes without affecting the host. researchgate.net
Historical Context of Galactofuranose Research Discovery and Early Characterization
The history of galactofuranose research dates back to 1937, when it was first identified as a component of a fungal extracellular polysaccharide called galactocarolose, produced by Penicillium charlesii. rsc.orgnih.gov It wasn't until 1970 that UDP-Galf was identified as the likely biosynthetic precursor of galactofuranosides when its accumulation was observed upon inhibition of galactocarolose synthesis. rsc.orgebi.ac.uk A year later, studies on the T1 antigen of Salmonella typhimurium led to the hypothesis that UDP-Galp was the precursor to UDP-Galf. rsc.orgnih.gov
A significant milestone in the field was the identification and cloning of the gene encoding UDP-galactopyranose mutase (glf) from Escherichia coli in 1996. nih.govnih.gov This discovery paved the way for detailed biochemical and structural studies of the enzyme and the elucidation of the UDP-Galf biosynthetic pathway. Subsequent research has led to the characterization of UGM homologs in a variety of other bacteria, fungi, and protozoa. nih.gov
Detailed Research Findings
The conversion of UDP-Galp to UDP-Galf is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM, EC 5.4.99.9). proteopedia.orggenome.jp This enzyme facilitates the intramolecular rearrangement of the galactose ring from a pyranose to a furanose form. nih.gov The reaction is redox-neutral, which is an unusual characteristic for a flavoenzyme. nih.gov Studies have shown that the flavin cofactor acts as a nucleophile in the catalytic mechanism. nih.govplos.org
The biosynthesis of UDP-Galf occurs in the cytosol. oup.com For its utilization in the synthesis of glycoconjugates within the Golgi apparatus of eukaryotes, a specific nucleotide-sugar transporter is required to move UDP-Galf from the cytosol into the Golgi lumen. oup.com Such a transporter has been identified in Aspergillus fumigatus. oup.com
The enzymes that transfer the Galf moiety from UDP-Galf to acceptor molecules are known as galactofuranosyltransferases (GalfTs). mdpi.com These enzymes are responsible for creating the various glycosidic linkages found in Galf-containing glycoconjugates. researchgate.net For example, in Aspergillus fumigatus, the enzyme GfsA is a β-(1→5)-galactofuranosyltransferase involved in the synthesis of the galactofuran side chain of galactomannan (B225805). oup.comnih.gov In Mycobacterium tuberculosis, two essential transferases, GlfT1 and GlfT2, are responsible for the biosynthesis of the galactan core of the cell wall. nih.gov
Table 1: Key Enzymes in UDP-alpha-D-galactofuranose Metabolism
| Enzyme Name | Abbreviation | Function | Organism(s) |
|---|---|---|---|
| UDP-galactopyranose mutase | UGM | Catalyzes the conversion of UDP-Galp to UDP-Galf | Escherichia coli, Mycobacterium tuberculosis, Klebsiella pneumoniae, Trypanosoma cruzi, Leishmania major, Aspergillus fumigatus nih.govproteopedia.org |
| Galactofuranosyltransferase | GalfT / GlfT | Transfers Galf from UDP-Galf to an acceptor molecule | Mycobacterium tuberculosis, Aspergillus species, Leishmania major mdpi.comresearchgate.netnih.gov |
| UDP-Galf transporter | GlfB | Transports UDP-Galf from the cytosol to the Golgi lumen | Aspergillus fumigatus oup.com |
Table 2: Occurrence of this compound Biosynthesis
| Organism Type | Examples | Significance |
|---|---|---|
| Bacteria | Mycobacterium tuberculosis, Klebsiella pneumoniae, Escherichia coli, Salmonella typhimurium | Essential for cell wall integrity and virulence nih.govresearchgate.netnih.gov |
| Fungi | Aspergillus fumigatus, Penicillium charlesii, Cryptococcus neoformans | Component of cell wall polysaccharides and glycoproteins, involved in pathogenesis oup.comnih.gov |
| Protozoa | Trypanosoma cruzi, Leishmania major | Present on cell surface glycoconjugates, important for virulence nih.govplos.orgebi.ac.uk |
| Nematodes | Caenorhabditis elegans | Presence of UGM gene suggests Galf biosynthesis oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O17P2 |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
ZQLQOXLUCGXKHS-SIAUPFDVSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(O3)C(CO)O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(O3)C(CO)O)O)O)O)O |
Synonyms |
UDP-Gal(f) UDP-galactofuranose uridine diphosphate galactofuranose |
Origin of Product |
United States |
Enzymatic Pathways of Udp Alpha D Galactofuranose Biosynthesis
UDP-Galactopyranose Mutase (UGM)
UDP-galactopyranose mutase (UGM), also known as Glf, is a flavoenzyme that catalyzes the reversible interconversion of UDP-Galp and UDP-Galf. proteopedia.orgoup.com Despite catalyzing a non-redox isomerization reaction, UGM uniquely requires its Flavin Adenine (B156593) Dinucleotide (FAD) cofactor to be in a reduced state to be active. plos.orgacs.org This dependence on a reduced flavin for a non-redox transformation sets UGM apart from conventional flavoenzymes. The enzyme is a validated target for antimicrobial drug development because its product, UDP-Galf, is essential for the viability and virulence of many pathogens, yet is not synthesized or utilized by humans. pnas.orgplos.orggoogle.com
The enzymatic reaction catalyzed by UGM is reversible, with the equilibrium favoring the substrate, UDP-Galp, over the product, UDP-Galf, at a ratio of approximately 93:7. plos.orgoup.com The catalytic mechanism has been a subject of considerable debate, with two primary models proposed: a nucleophilic mechanism and a radical mechanism. plos.orgnih.gov Extensive experimental data, including the trapping of reaction intermediates, strongly supports a mechanism where the reduced flavin cofactor acts as a nucleophile. plos.orgnih.gov
The FAD coenzyme plays a novel, non-redox role in the UGM catalytic cycle. For the enzyme to be active, the FAD must first be reduced to FADH- by a reducing equivalent such as NADPH or NADH. plos.orgpdbj.org This reduction causes the planar isoalloxazine ring of the flavin to adopt a bent, "butterfly" conformation. proteopedia.org This structural change is believed to prime the enzyme for catalysis. proteopedia.orgscispace.com In its reduced state, the flavin functions as a potent nucleophile. plos.orgacs.org The N5 atom of the isoalloxazine ring directly attacks the anomeric carbon (C1) of the galactose moiety of the UDP-Galp substrate. proteopedia.orgacs.orgnih.gov
The catalytic mechanism proceeds through several key intermediates. The accepted model begins with the nucleophilic attack by the FAD N5 atom on the C1 of the galactopyranose ring. acs.org This attack results in the displacement of the uridine (B1682114) diphosphate (B83284) (UDP) group and the formation of a transient, covalent flavin-sugar adduct. plos.orgproteopedia.orgacs.org This intermediate has been successfully trapped and characterized, providing strong evidence for the nucleophilic role of the flavin. plos.orgacs.orgnih.gov
Following the formation of the adduct, the reaction is proposed to proceed through the formation of a flavin-derived iminium ion intermediate. pnas.orgplos.orgnih.govrcsb.org This positively charged species facilitates the opening of the pyranose ring, which then recyclizes to form the thermodynamically less stable five-membered furanose ring. acs.org Finally, the UDP moiety is reattached to generate the final product, UDP-alpha-D-galactofuranose. acs.org The direct crystallographic capture of a covalent intermediate, showing the galactose linked to the FAD N5 atom, has provided a structural snapshot that validates key steps in this proposed pathway. acs.org
Table 1: Kinetic Parameters of UGM Orthologs
| Organism | Substrate | K_m (μM) | V_max (μM/min) | k_cat (s⁻¹) | Source(s) |
|---|---|---|---|---|---|
| Brugia malayi | UDP-Galp | ~51.15 | ~1.27 | - | oup.com, oup.com |
| Trypanosoma cruzi | UDP-Galf | ~70 | - | Similar with NADPH or dithionite | plos.org |
| Escherichia coli | UDP-Galf | 194 | - | 1.5 | uniprot.org |
UGM is a dynamic enzyme that undergoes significant conformational changes during its catalytic cycle. researchgate.net A key feature of both prokaryotic and eukaryotic UGMs is a mobile "lid" or loop that is disordered in the open, substrate-free state. osti.gov Upon substrate binding, this lid closes over the active site, adopting a helical structure. researchgate.netosti.gov This closure sequesters the active site from the solvent and correctly positions conserved residues, such as a critical arginine, to interact with the pyrophosphate group of the substrate, locking it in place for catalysis. osti.gov Furthermore, the reduction of the FAD cofactor induces its own conformational shift, which in turn brings the substrate closer to the flavin, creating an arrangement that is poised for the nucleophilic attack. scispace.com
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of UGM and capturing snapshots of the enzyme at various stages of its reaction. These studies have revealed both conserved features and key differences between UGM orthologs from prokaryotic and eukaryotic pathogens.
In prokaryotes, high-resolution crystal structures of UGM from Klebsiella pneumoniae have been solved with the substrate bound to both the oxidized and reduced forms of the enzyme. scispace.comrcsb.org The structure of the reduced enzyme-substrate complex shows the flavin N5 atom positioned just 3.6 Å from the anomeric carbon of the galactose, perfectly oriented for covalent catalysis. scispace.comrcsb.orgosti.gov Structures from other bacteria like Mycobacterium tuberculosis and Deinococcus radiodurans have further illuminated the active site architecture and inhibitor binding modes. osti.govusask.ca
Studies on eukaryotic UGMs, such as the one from the fungus Aspergillus fumigatus, have revealed notable differences. A. fumigatus UGM forms a homotetramer in solution, a feature not observed in the dimeric bacterial UGMs. researchgate.net It also possesses additional structural elements that are important for substrate recognition. researchgate.net Crystal structures of this enzyme have captured the profound conformational changes that occur upon substrate binding, where active site loops move more than 10 Å to enclose the substrate. researchgate.net Furthermore, crystallographic studies of A. fumigatus UGM complexed with its redox partners, NADPH and NADH, have identified a distinct NAD(P)H binding site that is not present in bacterial orthologs, providing a basis for the design of eukaryote-specific inhibitors. pdbj.orgmst.edu
Table 2: Selected X-ray Crystallography Data for UGM Orthologs
| Organism | PDB ID(s) | Resolution (Å) | Key Findings | Source(s) |
|---|---|---|---|---|
| Klebsiella pneumoniae | 3INR, 3INT | 2.3 - 2.5 | Revealed substrate-bound complex in oxidized and reduced states; flavin N5 is 3.6 Å from substrate C1 in reduced form. | rcsb.org, scispace.com |
| Aspergillus fumigatus | 3UTF, 4GDE | 2.2 - 2.25 | Forms a homotetramer; shows large conformational changes upon substrate binding; identified a unique NAD(P)H binding site. | researchgate.net, pdbj.org, mst.edu |
| Escherichia coli | 1VVI | 2.9 | Initial crystallographic analysis of the native protein and selenomethionine (B1662878) variant. | researchgate.net |
| Mycobacterium tuberculosis | - | - | Structural studies of active site mutants (e.g., W166A, R261A) and inhibitor binding. | usask.ca |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | UDP-Galf |
| UDP-alpha-D-galactopyranose | UDP-Galp |
| Flavin Adenine Dinucleotide | FAD |
| Reduced Flavin Adenine Dinucleotide | FADH- |
| Nicotinamide (B372718) adenine dinucleotide phosphate (B84403) | NADPH |
| Nicotinamide adenine dinucleotide | NADH |
| Uridine diphosphate | UDP |
| Uridine monophosphate | UMP |
Structural Biology and Conformational Dynamics of UGM
Substrate Binding and Active Site Architecture
The active site of UDP-galactopyranose mutase (UGM) is a well-defined cleft designed to bind the substrate UDP-galactopyranose (UDP-Galp) and facilitate its conversion to this compound (UDP-Galf). researchgate.net The architecture of this site is characterized by a collection of conserved amino acid residues that interact with different moieties of the substrate, and the flavin adenine dinucleotide (FAD) cofactor. researchgate.netproteopedia.org
The uridine diphosphate (UDP) portion of the substrate is anchored in the active site through a series of specific interactions. The uracil (B121893) ring of UDP-Galp stacks against the aromatic ring of a conserved tryptophan residue (Trp156 in E. coli UGM). researchgate.net This interaction is a common feature observed in other UDP-galactose binding proteins. researchgate.net The pyrophosphate group of the substrate is stabilized by interactions with the side chains of two conserved arginine residues. researchgate.netnih.gov
Mobile Loop Dynamics and Conformational Changes upon Ligand Binding
A significant feature of UGM catalysis is the dynamic nature of mobile loops that surround the active site. Upon substrate binding, UGM undergoes substantial conformational changes, leading to the closure of the active site. proteopedia.orgkiesslinglab.comacs.org This movement is crucial for catalysis as it brings the substrate and the FAD cofactor into the correct orientation and shields the reaction from the solvent.
Both prokaryotic and eukaryotic UGMs feature a mobile "lid" or "recognition loop" that closes over the active site. nih.govosti.gov In the open, unliganded state, this loop is often disordered and positioned away from the active site. nih.govosti.gov However, upon binding of UDP-Galp, this loop adopts a more ordered conformation, often helical, and moves to cover the active site. nih.govosti.gov This closure brings a conserved arginine residue (Arg174 in K. pneumoniae UGM) into the active site, where it can interact with the pyrophosphate group of the substrate. proteopedia.orgnih.gov Molecular dynamics simulations have provided evidence that this loop movement is essential for the proper binding of the UDP-galactose substrate. nih.govacs.org
In eukaryotic UGMs, such as the one from Aspergillus fumigatus, additional mobile loops have been identified. proteopedia.orgosti.gov One of these loops, a histidine-containing loop, also undergoes dramatic conformational changes upon ligand binding. nih.gov Furthermore, a third flexible loop has been observed in eukaryotic UGMs that changes its position based on the redox state of the FAD cofactor. proteopedia.org These complex dynamics highlight the intricate conformational control of UGM activity.
Mutagenesis Studies of Key Active Site Residues
Site-directed mutagenesis studies have been instrumental in elucidating the functional roles of specific amino acid residues within the active site of UGM. These studies have confirmed the importance of several conserved residues for substrate binding and catalysis.
The two highly conserved arginine residues that interact with the pyrophosphate group of the substrate have been shown to be critical for UGM activity. nih.govacs.org In Klebsiella pneumoniae UGM, mutation of either Arg174 or Arg280 to alanine (B10760859) results in a complete loss of detectable enzyme activity. nih.gov These mutations also significantly impair the binding of a fluorescent UDP derivative, indicating that these residues are essential for substrate binding. nih.govacs.org
Mutagenesis of the conserved tryptophan residue (Trp156 in E. coli UGM), which stacks with the uracil ring of the substrate, to alanine or tyrosine leads to a decrease in enzyme activity. researchgate.net Similarly, mutating the conserved tyrosine residues that are proposed to hydrogen bond with the galactose moiety of the substrate to phenylalanine also reduces catalytic efficiency. researchgate.net
Enzymological Diversity and Phylogenetic Analysis of UGM Orthologs
Comparison Across Microbial Phyla (Bacteria, Fungi, Protozoa)
Structural differences do exist, however. For example, fungal UGMs, such as the one from Aspergillus fumigatus, function as tetramers, whereas the UGM from the protozoan Leishmania major is a monomer, and bacterial UGMs are typically dimers. oup.com Eukaryotic UGMs also possess additional structural elements, such as extra mobile loops, that are not present in their prokaryotic counterparts. proteopedia.orgosti.gov These structural variations may contribute to differences in substrate binding and regulation. oup.comnih.gov
Differences in Cofactor Requirements and Substrate Specificity
While all known UGMs require a reduced flavin adenine dinucleotide (FAD) cofactor for activity, there are differences in how they bind their redox partners, such as NAD(P)H. researchgate.netmst.edu The NAD(P)H binding site in eukaryotic UGMs appears to be distinct from that in bacterial UGMs. mst.edu The residues that form the AMP pocket of the NAD(P)H binding site in Aspergillus fumigatus UGM are absent in bacterial UGMs. mst.edu This suggests different evolutionary pathways for the acquisition of the NAD(P)H binding site in these organisms.
There are also variations in substrate specificity and inhibitor sensitivity among UGM orthologs. For example, some small-molecule inhibitors are more potent against the UGM from Klebsiella pneumoniae than against the orthologs from Mycobacterium tuberculosis or Corynebacterium diphtheriae. nih.gov This difference in inhibitor affinity may be related to variations in the conformational flexibility of the active site loops among different orthologs. nih.gov Furthermore, while the primary substrate for UGM is UDP-Galp, some eukaryotic UGMs have been shown to have activity with other nucleotide sugars, such as UDP-arabinopyranose, albeit with lower efficiency. odu.edu
Galactofuranosyltransferases (GalfTs)
Once this compound (UDP-Galf) is synthesized by UGM in the cytosol, it is transported into the Golgi apparatus where it serves as the donor substrate for galactofuranosyltransferases (GalfTs). nih.gov These enzymes are responsible for transferring the galactofuranosyl moiety from UDP-Galf to specific acceptor molecules, which can be proteins, lipids, or other carbohydrates. evitachem.comresearchgate.net This transfer reaction is a crucial step in the assembly of various glycoconjugates that are often essential components of the cell walls and surfaces of pathogenic microorganisms. nih.govscispace.com
Role in Glycoconjugate Polymerization
The transfer of galactofuranose (Galf) from UDP-α-D-Galf is essential for the assembly of critical cell surface structures in many microbes. nih.gov In fungi like Aspergillus species, Galf is a component of galactomannan (B225805), N- and O-linked glycans on proteins, and glycosphingolipids. universiteitleiden.nlnih.gov These Galf-containing molecules are vital for maintaining the structural integrity of the fungal cell wall. researchgate.netuniversiteitleiden.nl In bacteria such as Mycobacterium tuberculosis, Galf is a fundamental constituent of the galactan domain of arabinogalactan (B145846), a polymer that is covalently linked to peptidoglycan and is essential for the viability of the bacterium. mdpi.comnih.gov Similarly, in protozoan parasites like Leishmania and Trypanosoma, Galf is found in important surface molecules like lipophosphoglycan. researchgate.net
Specificity for Alpha- versus Beta-Galactofuranosyl Linkages
Galactofuranosyltransferases utilize UDP-α-D-Galf, which has an alpha-anomeric configuration, as the donor substrate. mdpi.com The majority of Galf residues in natural glycoconjugates are incorporated via β-glycosidic linkages. mdpi.com The change from the α-stereochemistry in the donor substrate to the β-stereochemistry in the product indicates that the transfer reaction proceeds through an inverting catalytic mechanism. mdpi.com While β-Galf linkages are predominant, the occurrence of α-Galf linkages has also been reported, though they are much rarer. mdpi.com
Identification and Characterization of Distinct GalfT Classes
Several distinct classes of galactofuranosyltransferases have been identified and characterized, revealing specialized roles in the biosynthesis of different glycoconjugates.
In Mycobacterium tuberculosis, the synthesis of the galactan polymer is carried out by two essential bifunctional galactofuranosyltransferases, GlfT1 and GlfT2. mdpi.comresearchgate.net These enzymes are responsible for creating both β-(1→5)-Galf and β-(1→6)-Galf linkages that form the alternating structure of the galactan chain. mdpi.comresearchgate.net Despite sharing low sequence homology, they work sequentially. mdpi.com GlfT1 (encoded by the Rv3782 gene) initiates the process by transferring the first two Galf residues onto the acceptor substrate. Subsequently, GlfT2 (encoded by the Rv3808c gene) acts as a processive polymerase, adding the remaining approximately 30 Galf units to complete the chain. mdpi.com
In the fungus Aspergillus fumigatus, the enzyme GfsA has been identified as a key β-(1→5)-galactofuranosyltransferase involved in synthesizing the galactofuran side chains of galactomannan. nih.govoup.com The crystal structure of GfsA has provided significant insights into its function. It possesses a typical GT-A fold and requires a divalent manganese (Mn²⁺) ion for its catalytic activity. nih.govresearchgate.net Structural and mutational analyses suggest that a specific histidine residue (H380) in the active site is protonated and acts as an acid catalyst, donating a proton to the phosphate group of the UDP-Galf donor substrate to facilitate the transfer of the galactofuranosyl residue. nih.gov GfsA is classified as an inverting enzyme, consistent with its role in forming a β-linkage from an α-linked donor. nih.gov
| Galactofuranosyltransferase | Organism | Function | Linkage(s) Formed | Mechanistic Detail |
| GlfT1 | Mycobacterium tuberculosis | Initiation of galactan synthesis | β-(1→5) and β-(1→6) | Bifunctional, Inverting |
| GlfT2 | Mycobacterium tuberculosis | Polymerization of galactan chain | β-(1→5) and β-(1→6) | Bifunctional, Processive, Inverting |
| GfsA | Aspergillus fumigatus | Biosynthesis of galactomannan side chains | β-(1→5) | GT-A fold, Mn²⁺ dependent, Inverting |
Bifunctional Galactofuranosyltransferases (e.g., Mycobacterial GlfT1 and GlfT2)
Challenges in Elucidating Alpha-Galactofuranosyl Transfer Mechanisms
Despite progress, the study of galactofuranosyltransferases faces several challenges. A primary obstacle has been the difficulty and high cost associated with obtaining the UDP-α-D-Galf donor substrate, which is chemically labile and not commercially abundant. mdpi.comresearchgate.net This has limited the biochemical and structural characterization of many GalfTs. mdpi.com Furthermore, while the mechanisms for the more common β-transferases are becoming clearer, the machinery and catalytic mechanisms for incorporating the rare α-D-Galf linkages remain largely uncharacterized. researchgate.net
Biological Distribution and Functional Roles of Galactofuranose Containing Glycans
Occurrence in Pathogenic Microorganisms
In the fungal kingdom, galactofuranose is a key structural element in several pathogenic species, contributing significantly to cell wall integrity, morphogenesis, and virulence. nih.govscispace.com
Galactofuranose is a well-documented component in the genus Aspergillus, where it is found in galactomannan (B225805), N- and O-linked glycans of glycoproteins, and glycoinositolphosphoceramides (GIPCs). oup.comscispace.commdpi.com The biosynthesis of UDP-Galf is initiated by UDP-glucose-4-epimerase (UgeA in A. nidulans) and followed by the action of UDP-galactopyranose mutase (UgmA or GlfA). nih.govplos.org The resulting UDP-Galf is then transported from the cytoplasm into the Golgi apparatus by a specific transporter (UgtA or GlfB). oup.comnih.govtandfonline.com
Research Findings:
Aspergillus fumigatus : This opportunistic human pathogen incorporates Galf into its major cell wall component, galactomannan. nih.gov Deletion of the glfA gene, which encodes UGM, leads to a complete absence of Galf, resulting in a thinner cell wall, impaired growth at mammalian body temperatures, and attenuated virulence. nih.gov Similarly, deleting the UDP-Galf transporter (glfB) or the β-galactofuranosyltransferase GfsA results in the loss of galactofuran side chains, increased susceptibility to antifungals, and reduced growth. mdpi.comnih.govuni-muenchen.de GfsA is a key enzyme that transfers Galf residues to the mannan (B1593421) structure. mdpi.comnih.govexpasy.orgoup.com
Aspergillus nidulans : In this model fungus, the absence of Galf due to the deletion of ugmA or ugeA results in compact colony growth, abnormal hyphal morphology, and reduced conidiation. mdpi.comnih.govplos.org These mutants also show altered cell wall architecture. nih.gov The UDP-Galf transporter in A. nidulans is designated UgtA. nih.gov
Aspergillus niger : Deletion of the ugmA gene in A. niger leads to increased sensitivity to the cell wall stressing agent calcofluor white. tandfonline.comnih.gov The absence of Galf synthesis in this species is compensated by an increased production of α-1,3-glucan. mdpi.comresearchgate.net A. niger possesses three putative galactofuranosyltransferases (GfsA, GfsB, GfsC), with GfsA being the most critical for Galf biosynthesis. uni-muenchen.deresearchgate.net
Aspergillus oryzae : Used in food fermentation, A. oryzae also contains Galf antigens in the form of fungal-type galactomannan. nih.govfrontiersin.org Deletion of the ugmA gene suppresses mycelial elongation, indicating that Galf-containing glycans are important for cell wall integrity in this species as well. researchgate.netfrontiersin.org
Table 1: Role of Galactofuranose Biosynthesis in Aspergillus Species
| Species | Gene(s) Studied | Gene Product | Key Glycan(s) Affected | Mutant Phenotype |
|---|---|---|---|---|
| A. fumigatus | glfA (UGM), glfB (Transporter), gfsA (Transferase) | UDP-galactopyranose mutase, UDP-Galf transporter, β-(1→5)-galactofuranosyltransferase | Galactomannan, N/O-glycans, GIPCs | Attenuated virulence, impaired growth at 37°C, thinner cell wall, increased antifungal susceptibility. nih.govmdpi.com |
| A. nidulans | ugmA (UGM), ugeA (Epimerase), ugtA (Transporter) | UDP-galactopyranose mutase, UDP-glucose-4-epimerase, UDP-Galf transporter | Galactomannan, N/O-glycans | Compact colonies, aberrant hyphal growth, reduced conidiation, abnormal wall architecture. mdpi.comnih.govnih.gov |
| A. niger | ugmA (UGM), gfsA/B/C (Transferases) | UDP-galactopyranose mutase, Galactofuranosyltransferases | Galactomannan | Increased sensitivity to calcofluor white, compensatory increase in α-1,3-glucan. mdpi.comnih.govresearchgate.net |
Cryptococcus neoformans is an encapsulated yeast that causes life-threatening meningoencephalitis in immunocompromised individuals. nih.govnih.gov Its primary virulence factor is a polysaccharide capsule. nih.gov Galactofuranose is found within the capsular structure, specifically as a component of glucuronoxylomannogalactan (GXMGal), which constitutes about 10% of the capsule's mass. nih.govmdpi.com
Research Findings:
In GXMGal, β-Galf units are attached to the O-2 and O-3 positions of the α-(1→6)-linked galactopyranose backbone. mdpi.comoup.comresearchgate.net
A strain engineered to lack UDP-galactopyranose mutase was unable to incorporate Galf into GXMGal. researchgate.net
Despite the absence of Galf in the capsule, the mutase-deficient mutant showed no attenuation of virulence in a mouse model. However, the mutant displayed increased sensitivity to the cell wall stressing agent Congo Red, suggesting a role for Galf in maintaining cell integrity. researchgate.netnih.gov
Table 2: Role of Galactofuranose in Cryptococcus neoformans
| Gene(s) Studied | Gene Product | Key Glycan(s) Affected | Mutant Phenotype |
|---|
Fusarium oxysporum is a soil-borne fungus that causes vascular wilt disease in a wide variety of plants, leading to significant economic losses. nih.govresearchgate.net The integrity of its cell wall is critical for its ability to infect host plants.
Research Findings:
The genome of F. oxysporum f.sp. cucumerinum contains two genes, ugmA and ugmB, encoding putative UDP-galactopyranose mutases. nih.govplos.org
Deletion of the ugmA gene resulted in reduced production of Galf-containing sugar chains, leading to impaired hyphal growth, reduced conidiation, and a complete loss of pathogenicity in cucumber plants. nih.govplos.orgresearchgate.net
While deleting ugmB alone had no visible effect, a double deletion of both ugmA and ugmB led to more severe growth and conidiation defects than the single ugmA mutant, suggesting the genes have redundant functions. nih.govuni-muenchen.deplos.org
These findings demonstrate that Galf synthesis is essential for the cell wall integrity, development, and virulence of F. oxysporum. nih.govresearchgate.netresearchgate.netmdpi.com
Table 3: Role of Galactofuranose Biosynthesis in Fusarium oxysporum
| Gene(s) Studied | Gene Product | Key Glycan(s) Affected | Mutant Phenotype |
|---|
Paracoccidioides brasiliensis is a thermally dimorphic fungus that causes paracoccidioidomycosis, a systemic mycosis endemic to Latin America. researchgate.net The fungus expresses Galf-containing glycoconjugates that are significant for immune recognition.
Research Findings:
P. brasiliensis is notable for containing Galf residues in both α and β anomeric configurations. researchgate.net
Acidic glycolipids extracted from the fungus contain a terminal β-Galf residue that is highly immunodominant. nih.gov These glycolipids react strongly with sera from patients with paracoccidioidomycosis. nih.govtandfonline.com
Removal of the terminal Galf residue from these glycolipids reduces their reactivity with patient sera by 60-80%, confirming its importance as an antigenic determinant. nih.gov
The proposed structure of the immunodominant glycan is Galf(β1→6)[Manp(α1→3)]Manp(β1→2)Ins. nih.gov
Table 4: Role of Galactofuranose in Paracoccidioides brasiliensis
| Glycan Type | Galf Linkage | Functional Role | Research Finding |
|---|
The genus Penicillium includes a wide range of species, some of which are pathogenic. Galactofuranose was first identified in a polysaccharide from Penicillium charlesii. nih.gov
Research Findings:
The first identification of Galf was from an extracellular polysaccharide named galactocarolose, produced by Penicillium charlesii. nih.govscispace.com
In Penicillium digitatum, extracellular polysaccharides contain terminal, β(1→5)-linked, β(1→6)-linked, and branched β(1,5,6)-linked Galf residues. nih.govasm.org
Enzymatic studies have proven that β(1→5)-linked galactofuranosyl side chains are solely responsible for the antigenicity of these extracellular polysaccharides in Penicillium and Aspergillus species. nih.gov
Exo-β-D-galactofuranosidases, enzymes that cleave terminal Galf residues, have been isolated from various fungi, including Penicillium fellutanum. oup.comnih.gov
Table 5: Role of Galactofuranose in Penicillium Species
| Species | Glycan Type | Galf Linkage(s) | Functional Role |
|---|---|---|---|
| P. charlesii | Galactocarolose (Exopolysaccharide) | Not specified | Site of first Galf discovery. nih.govscispace.com |
| P. digitatum | Extracellular Polysaccharide / Galactomannan | β(1→5), β(1→6), and terminal Galf | The β(1→5)-linked Galf residues are the primary antigenic epitopes. nih.govasm.org |
Bacterial Systems
Mycobacterium tuberculosis (Arabinogalactan)
The cell wall of Mycobacterium tuberculosis is a complex and robust structure crucial for the bacterium's survival, virulence, and resistance to antibiotics. nih.govmdpi.comresearchgate.net A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govmdpi.com Within this complex, galactofuranose (Galf), the five-membered ring isomer of galactose, is a critical building block of the arabinogalactan (B145846) (AG) layer. rsc.orgnih.gov The AG polysaccharide links the peptidoglycan layer to the outer mycolic acids. nih.govmdpi.com
The biosynthesis of the galactan portion of AG is essential for the viability of M. tuberculosis. nih.govnih.gov This process begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-alpha-D-galactofuranose (UDP-Galf) by the enzyme UDP-galactopyranose mutase (UGM), also known as Glf. nih.govnih.govnih.gov UDP-Galf then serves as the donor for the polymerization of the galactan chain, a reaction catalyzed by two essential galactofuranosyltransferases, GlfT1 and GlfT2. rsc.orgmdpi.comkiesslinglab.com GlfT1 initiates the process, and GlfT2 is responsible for the bulk of the galactan polymerization, creating a linear chain of alternating β-(1→5)- and β-(1→6)-linked D-Galf residues. nih.govmdpi.comkiesslinglab.comuniprot.org The galactan chain is estimated to be composed of approximately 22 to 35 Galf residues. nih.govmdpi.com
The structural integrity provided by the arabinogalactan, and specifically its galactan component, is vital for the mycobacterial cell wall. rsc.orgelifesciences.org The absence or disruption of galactofuranose biosynthesis has been identified as a potential therapeutic target for tuberculosis, as Galf is not found in humans. rsc.orgnih.govfrontiersin.org
Table 1: Key Enzymes in Mycobacterium tuberculosis Galactan Biosynthesis
| Enzyme | Gene | Function | Reference |
| UDP-galactopyranose mutase (UGM) | glf (Rv3809c) | Catalyzes the conversion of UDP-Galp to UDP-Galf. | nih.govnih.govnih.gov |
| Galactofuranosyltransferase 1 (GlfT1) | Rv3782 | Initiates galactan synthesis. mdpi.comqmul.ac.uk | mdpi.comqmul.ac.uk |
| Galactofuranosyltransferase 2 (GlfT2) | Rv3808c | Polymerizes the main galactan chain. mdpi.comuniprot.org | mdpi.comuniprot.org |
Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Escherichia coli)
In certain Gram-negative bacteria, this compound is a precursor for the synthesis of cell surface polysaccharides, such as the O-antigen of lipopolysaccharide (LPS). mdpi.comscispace.comnih.gov
In Klebsiella pneumoniae serotype O1, the O-antigen, known as D-galactan I, has a backbone structure of repeating units of [→3)-β-D-Galf-(1→3)-α-D-Galp-(1→]. nih.govplos.org The biosynthesis of this O-antigen is directed by the rfb gene cluster. nih.gov Within this cluster, the rfbD (or glf) gene encodes a UDP-galactopyranose mutase that synthesizes UDP-Galf from UDP-Galp. nih.govasm.orguniprot.org This enzyme requires a nicotinamide (B372718) cofactor (NADH or NADPH) for its activity. nih.gov The subsequent transfer of Galf residues is carried out by specific galactosyltransferases encoded within the same gene cluster. asm.org The O1 antigen has been shown to contribute to the virulence of K. pneumoniae in causing pyogenic liver abscesses. plos.org
In Escherichia coli K-12, galactofuranose is also found in the O-antigen of its LPS. mdpi.comscispace.com The rfb gene cluster in E. coli K-12 contains a gene, orf6, which was identified as encoding the UDP-galactopyranose mutase responsible for producing UDP-Galf. nih.gov Furthermore, E. coli possesses a specific ABC transporter system, encoded by the ytfQRTyjfF operon, for the uptake of galactofuranose, highlighting its ability to utilize this specific form of galactose. nih.gov
Gram-Positive Bacteria (e.g., Enterococcus faecalis, Streptococcus pneumoniae)
While the presence of galactofuranose is well-documented in mycobacteria and some Gram-negative bacteria, its occurrence in common Gram-positive pathogens like Enterococcus faecalis and Streptococcus pneumoniae is less characterized in the provided search results. However, the search results do mention that glycoconjugates containing Galf residues have been found in various microorganisms, including Streptococcus species, where it may be recognized by host lectins. nih.gov
Protozoan Parasites (Trypanosomatids)
Galactofuranose-containing glycans are significant components of the cell surface of several protozoan parasites, where they play crucial roles in host-parasite interactions, infectivity, and immune evasion. scispace.comnih.gov The biosynthesis of this compound in these organisms is a key step, and the enzymes involved are considered potential drug targets due to their absence in humans. scispace.complos.org
Trypanosoma cruzi
Trypanosoma cruzi, the causative agent of Chagas disease, expresses a variety of surface glycoconjugates containing β-D-galactofuranose (β-Galf). scispace.complos.orgresearchgate.net These include glycoinositolphospholipids (GIPLs) and mucin-like glycoproteins. rsc.orgscispace.comresearchgate.net The presence and structure of these Galf-containing molecules can vary between different strains and life cycle stages of the parasite. nih.govnih.gov
In the epimastigote stage (found in the insect vector), mucins from some strains contain β-Galf residues. researchgate.netnih.gov These mucins are linked to the polypeptide chain via N-acetylglucosamine (GlcNAc), a feature distinct from mammalian mucins. nih.govoup.comasm.org The β-Galf residues are often found linked to the GlcNAc. oup.com GIPLs in T. cruzi also contain terminal β-Galf residues, which are highly antigenic. scispace.comresearchgate.netscielo.br
The biosynthesis of UDP-Galf in T. cruzi is catalyzed by UDP-galactopyranose mutase (UGM). scispace.complos.org This flavoenzyme requires NADPH as a redox partner. rsc.orgplos.org The Galf residues are then transferred to acceptor molecules by galactofuranosyltransferases. The presence of Galf on the parasite surface is implicated in pathogenesis and host cell invasion. frontiersin.orgscispace.complos.org Antibodies targeting terminal β-D-galactofuranose epitopes have been shown to partially inhibit parasite entry into host cells. scielo.br Interestingly, some studies suggest that strains containing Galf may be less infective, possibly because these epitopes trigger a stronger immune response. rsc.orgmdpi.com
Table 2: Galactofuranose-Containing Glycans in Trypanosoma cruzi
| Glycan Type | Location | Function/Significance | Reference |
| Mucin-like glycoproteins | Cell surface of epimastigotes (strain-dependent) | Host-parasite interaction, antigenicity. | rsc.orgnih.govresearchgate.netnih.gov |
| Glycoinositolphospholipids (GIPLs) | Cell surface | Antigenicity, parasite attachment. scispace.comresearchgate.net | rsc.orgscispace.comresearchgate.net |
Leishmania Species
In Leishmania species, the causative agents of leishmaniasis, β-galactofuranose is a key component of major cell surface glycoconjugates, including lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs). scispace.comnih.govoup.comnih.gov These molecules are critical for the parasite's survival and its interaction with both the insect vector and the mammalian host. mdpi.comscispace.com
LPG, which forms a dense coat on the surface of the promastigote stage, contains a conserved glycan core that includes an internal Galf residue. mdpi.comoup.com In Leishmania major, GIPLs, particularly GIPL-1, contain a terminal β-D-Galf residue. scispace.comnih.govnih.gov This terminal Galf has been shown to be directly involved in the invasion of macrophages by the parasite. nih.govnih.gov Studies have demonstrated that blocking this terminal Galf residue with specific antibodies or competitive inhibitors significantly reduces the infectivity of L. major promastigotes. nih.govnih.gov This suggests the presence of a putative macrophage receptor that recognizes β-D-Galf. nih.govnih.gov
The synthesis of UDP-Galf in Leishmania is catalyzed by UDP-galactopyranose mutase (UGM), which has been identified as a virulence factor. scispace.comnih.govmst.edu Deletion of the UGM gene in L. major leads to attenuated virulence. scispace.comnih.gov The UDP-Galf is then transported into the Golgi apparatus where galactofuranosyltransferases, such as LPG-1, add the β-Galf to the core structure of LPG and GIPLs. nih.gov Given its importance in virulence and its absence in humans, the Galf biosynthetic pathway in Leishmania is a major focus for the development of new anti-leishmanial drugs. scispace.comnih.govresearchgate.net
Integration into Microbial Cell Wall and Extracellular Matrix Components
Uridine (B1682114) diphosphate-alpha-D-galactofuranose (UDP-α-D-Galf) is the activated sugar donor required for the synthesis of galactofuranose (Galf)-containing glycans, which are crucial components of the cell walls and extracellular matrices of various microorganisms. morf-db.orgbasys2.ca These structures are absent in mammals, making the biosynthetic pathway of UDP-α-D-Galf an attractive target for antimicrobial drug development. ebi.ac.ukoup.com The biosynthesis of UDP-α-D-Galf from UDP-α-D-galactopyranose (UDP-Galp) is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM). ebi.ac.ukenzyme-database.org This enzyme is essential for the viability of certain pathogenic microbes. ebi.ac.uk Once synthesized in the cytosol, UDP-α-D-Galf is transported into the Golgi apparatus lumen by a specific nucleotide sugar transporter, where it is utilized by galactofuranosyltransferases to build various glycoconjugates. plos.orgoup.comnih.gov
Galactomannans in Fungi
In many filamentous fungi, galactomannan is a major polysaccharide component of the cell wall, contributing to its structural integrity. oup.comresearchgate.net This heteropolysaccharide consists of a mannan backbone with side chains containing β-(1→5)-linked D-galactofuranose residues. mdpi.com The biosynthesis of these galactofuranose side chains is dependent on the availability of UDP-α-D-Galf. nih.gov
Several key enzymes are involved in this process. A β-galactofuranosyltransferase, GfsA, has been identified in Aspergillus nidulans and Aspergillus fumigatus as a Golgi type II transmembrane protein responsible for adding galactofuranose residues to the mannan structure. nih.gov In vitro studies have shown that the recombinant GfsA from A. fumigatus functions as a UDP-α-D-galactofuranose: β-D-galactofuranoside β-1,5-galactofuranosyltransferase. nih.govexpasy.org This enzyme, requiring Mn2+ for its activity, can add multiple galactofuranosyl residues. expasy.org The genomes of A. niger, A. nidulans, and A. fumigatus each contain three genes encoding β-galactofuranosyltransferases. nih.gov
The synthesis of fungal-type galactomannan is a complex process. In A. fumigatus, galactomannan can be found in three forms: anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor, covalently linked to β-1,3-glucans in the cell wall, or released as a free polymer. researchgate.net The biosynthesis of the polymer itself occurs intracellularly, requiring the transport of both GDP-mannose and UDP-α-D-Galf into the Golgi. mdpi.com
Arabinogalactan in Mycobacteria
In mycobacteria, including the significant pathogen Mycobacterium tuberculosis, UDP-α-D-Galf is a precursor for the galactan portion of the arabinogalactan (AG) complex. ebi.ac.ukuniprot.org This complex is a critical component of the mycolyl-arabinogalactan-peptidoglycan (mAGP) structure, which forms the core of the mycobacterial cell wall and is essential for the bacterium's viability. uniprot.orguniprot.orggenome.jp
The synthesis of the galactan domain involves the sequential action of galactofuranosyltransferases. GlfT1 is a key enzyme that initiates galactan synthesis by transferring the first two galactofuranosyl units from UDP-α-D-Galf to the acceptor molecule, rhamnosyl-GlcNAc-diphospho-decaprenol. uniprot.orgqmul.ac.uk Subsequently, another enzyme, GlfT2, is responsible for the polymerization of the galactan chain, adding approximately 28 more galactofuranosyl residues with alternating β-(1→5) and β-(1→6) linkages. uniprot.orgebi.ac.uk Both GlfT1 and GlfT2 are considered high-confidence drug targets. uniprot.orguniprot.org
| Enzyme | Function | Organism | Reference |
|---|---|---|---|
| GlfT1 | Initiates galactan synthesis by transferring the first two Galf units. | Mycobacterium tuberculosis | uniprot.orgqmul.ac.uk |
| GlfT2 | Polymerizes the galactan chain by adding ~28 more Galf residues. | Mycobacterium tuberculosis | uniprot.orgebi.ac.uk |
Lipopolysaccharides and Capsular Polysaccharides in Bacteria
Galactofuranose is also a component of lipopolysaccharides (LPS) and capsular polysaccharides in various bacteria, where it contributes to virulence. plos.orgmdpi.com In certain strains of Escherichia coli and Klebsiella pneumoniae, Galf residues are found in the O-antigen of LPS. mdpi.com The O-antigen is the outermost part of the LPS and is a significant virulence factor. plos.org
In K. pneumoniae, the O1 antigen, the most common O-antigen serotype, contains D-galactan I and D-galactan II domains. plos.org The biosynthesis of this O-antigen involves the glf gene, which encodes UDP-galactopyranose mutase, the enzyme that produces UDP-α-D-Galf. plos.org Other genes in the O-antigen gene cluster, such as wbbM, wbbN, and wbbO, encode galactosyltransferases that utilize this precursor to build the polysaccharide chain. plos.org
Galacturonic acid, a derivative of galactose, is a major component of capsular polysaccharides in bacteria like K. pneumoniae and is important for outer membrane stability. asm.org While not directly involving UDP-α-D-Galf, the pathways for UDP-galactose and its derivatives are interconnected, highlighting the central role of these sugar nucleotides in bacterial cell surface architecture. csic.es In some mycoplasma species, a galactan homopolymer of β-(1→6)-galactofuranose is secreted, and the synthases involved in its polymerization from UDP-α-D-Galf have been identified. nih.gov
Glycosylphosphatidylinositol (GPI)-Anchored Glycoconjugates in Protozoa
In pathogenic protozoa such as Trypanosoma and Leishmania, galactofuranose is a key component of surface glycoconjugates, particularly those anchored by glycosylphosphatidylinositol (GPI). plos.orgnih.gov These GPI-anchored molecules are abundant on the parasite's surface and are crucial for parasite survival, infectivity, and virulence. nih.govglycoforum.gr.jp
In Trypanosoma cruzi and Leishmania major, UDP-α-D-Galf is a common sugar nucleotide precursor for these surface glycoconjugates. nih.gov The glycan core of GPI anchors is generally conserved among eukaryotes, but the side-chain modifications can vary significantly. glycoforum.gr.jp In T. cruzi, GPI anchors are responsible for attaching essential mucins and enzymes like trans-sialidase to the parasite's cell surface. The presence of Galf-containing structures is a distinguishing feature of the glycobiology of these protozoan parasites. nih.gov
Impact on Microbial Physiology and Morphogenesis
The incorporation of galactofuranose into cell wall and surface glycans, a process entirely dependent on the availability of UDP-α-D-Galf, has a profound impact on microbial physiology and morphogenesis.
Cell Wall Integrity and Structure
The presence of galactofuranose-containing glycans is critical for maintaining the structural integrity of the microbial cell wall. evitachem.com In fungi, the deletion of genes involved in UDP-α-D-Galf biosynthesis leads to significant defects in the cell wall. For instance, in Aspergillus species, the absence of UDP-galactopyranose mutase (encoded by ugmA or glfA) results in the lack of galactofuranose side chains on galactomannan. mdpi.comuni-muenchen.de This deficiency is associated with reduced growth, increased sensitivity to cell wall-disturbing agents like caspofungin and calcofluor white, and attenuated virulence. mdpi.comuni-muenchen.denih.gov
In Fusarium oxysporum, a plant pathogen, deletion of the ugmA gene leads to a reduced production of Galf-containing sugar chains, impaired hyphal growth, and a loss of pathogenicity. uni-muenchen.de Similarly, in Aspergillus oryzae, disruption of the ugmA gene suppresses mycelial elongation, indicating the importance of D-galactofuranose-containing glycans for cell wall integrity. researchgate.net The loss of Galf residues in the cell wall of A. nidulans is compensated by an increase in the expression of chitin (B13524) and β-glucan synthesizing enzymes, suggesting a cellular response to reinforce the weakened cell wall. oup.com
In A. fumigatus, a double mutant lacking two galactofuranosyltransferases, ΔgfsA and ΔgfsC, shows a deficiency in β-(1→5)-galactofuranosyl residues in galactomannan, leading to a reduced growth rate, abnormal hyphal branching, and increased cell surface hydrophobicity. nih.gov These findings underscore the crucial role of UDP-α-D-Galf and the subsequent galactofuranosylation in maintaining the normal structure and function of the fungal cell wall, which directly impacts the organism's growth, development, and ability to cause disease.
| Gene Deleted | Organism | Phenotypic Effect | Reference |
|---|---|---|---|
| ugmA/glfA | Aspergillus spp., Fusarium oxysporum | Reduced growth, increased sensitivity to cell wall stressors, attenuated virulence, impaired hyphal growth. | mdpi.comuni-muenchen.denih.gov |
| ΔgfsA/ΔgfsC | Aspergillus fumigatus | Reduced growth rate, abnormal hyphal branching, increased cell surface hydrophobicity. | nih.gov |
Hyphal Growth and Conidiation in Fungi
Galactofuranose-containing glycans are crucial for normal vegetative and polarized growth in filamentous fungi. mdpi.com The absence of UDP-Galf and, consequently, Galf-containing molecules, leads to significant defects in hyphal morphogenesis and the production of asexual spores (conidia).
Research on various fungal species, particularly within the Aspergillus and Fusarium genera, has demonstrated that the disruption of Galf biosynthesis results in distinct morphological abnormalities. In Aspergillus nidulans, deletion of the ugmA gene, which encodes UDP-galactopyranose mutase, causes compact colony growth, aberrant hyphal morphology, and reduced conidiation. nih.govplos.org Similar phenotypes are observed in Aspergillus niger and the human pathogen Aspergillus fumigatus, where the loss of Galf induces slower, hyperbranched mycelial growth and impairs conidium formation. mdpi.comasm.orguniversiteitleiden.nl These findings indicate that Galf residues are necessary for the proper organization and maturation of the fungal cell wall during hyphal extension. nih.gov
In the plant pathogen Fusarium oxysporum, deleting the ugmA gene leads to reduced vegetative growth and impaired conidiation. plos.orguni-muenchen.de Studies on Fusarium graminearum also show that the ugmA deletion mutant has significant defects in vegetative growth. nih.gov The highly branched hyphae observed in these mutants suggest a loss of apical dominance and polarity, which is essential for efficient exploration and colonization of substrates. nih.govuniversiteitleiden.nl The collective evidence underscores that UDP-Galf dependent glycans are fundamental for maintaining hyphal integrity and supporting the fungal reproductive cycle through conidiation. plos.orgtandfonline.com
Table 1: Impact of UDP-Galactofuranose Biosynthesis Gene Deletion on Fungal Growth and Conidiation
| Fungal Species | Gene Deleted | Enzyme | Effect on Hyphal Growth | Effect on Conidiation | Reference |
|---|---|---|---|---|---|
| Aspergillus nidulans | ugmA | UDP-galactopyranose mutase | Compact colonies, aberrant hyphal structure, hyperbranching | Reduced | nih.govasm.org |
| Aspergillus niger | ugmA | UDP-galactopyranose mutase | Reduced growth, hyperbranched hyphae | Affected | mdpi.comuniversiteitleiden.nl |
| Aspergillus fumigatus | glfA (ugmA) | UDP-galactopyranose mutase | Impaired growth, especially at higher temperatures | Affected | asm.orgnih.gov |
| Fusarium oxysporum | ugmA | UDP-galactopyranose mutase | Reduced growth, abnormal branching | Impaired | plos.orguni-muenchen.de |
| Fusarium graminearum | ugmA | UDP-galactopyranose mutase | Reduced radial growth, highly branched hyphae | Not specified | nih.govasm.org |
| Aspergillus oryzae | ugmA | UDP-galactopyranose mutase | Suppressed mycelial elongation | Not specified | frontiersin.org |
Adaptation to Environmental Stress (e.g., Osmotic Stress)
The fungal cell wall is a dynamic structure that protects the cell from environmental insults, including osmotic stress and the effects of cell wall-targeting agents. universiteitleiden.nlmdpi.com Galf-containing glycans are vital for maintaining the integrity and stability of this protective barrier. universiteitleiden.nlwiley.com
Mutants deficient in Galf biosynthesis, such as ΔugmA strains, consistently show increased sensitivity to compounds that interfere with cell wall structure. researchgate.net For instance, Aspergillus and Fusarium mutants lacking UGM are hypersensitive to Calcofluor White, a substance that binds to chitin and disrupts cell wall assembly. mdpi.comfrontiersin.org This suggests that in the absence of Galf-glycans, the fungus is less able to cope with perturbations in chitin organization. frontiersin.org
Furthermore, these mutants often exhibit heightened sensitivity to antifungal drugs that target the cell wall, such as caspofungin, which inhibits β-(1,3)-glucan synthesis. asm.orgplos.org In A. fumigatus, the absence of galactofuranose results in a thinner cell wall and increased susceptibility to several antifungal agents. nih.govasm.org This structural weakness triggers a compensatory mechanism known as the Cell Wall Integrity (CWI) signaling pathway. wiley.com The constitutive activation of the CWI pathway in ΔugmA mutants, indicated by the phosphorylation of the MAP kinase MpkA in A. niger, demonstrates that the cell is under constant stress due to its compromised wall. wiley.com This chronic stress response involves the upregulation of genes responsible for synthesizing other cell wall components like chitin and α-glucan, in an attempt to remodel the wall and compensate for the lack of Galf. wiley.com Some studies describe the phenotype of Galf-deficient mutants as exhibiting a "constitutive osmotic stress phenotype," highlighting the fundamental role of these glycans in maintaining osmotic stability. researchgate.netuniversiteitleiden.nl
Table 2: Sensitivity of Galf Biosynthesis Mutants to Environmental Stressors
| Fungal Species | Gene Deleted | Stressor | Observed Effect | Reference |
|---|---|---|---|---|
| Aspergillus niger | ugmA | Calcofluor White | Increased sensitivity | mdpi.com |
| Aspergillus nidulans | ugmA | Caspofungin | Increased sensitivity | plos.org |
| Aspergillus fumigatus | glfA (ugmA) | Various antifungal agents | Increased susceptibility | nih.govasm.org |
| Fusarium graminearum | ugmA | Caspofungin | Increased sensitivity | asm.org |
| Aspergillus oryzae | ugmA | Calcofluor White | Increased sensitivity | frontiersin.org |
Galactofuranose in Host Pathogen Interactions and Microbial Pathogenicity
Immunological Recognition of Galactofuranose Antigens
The host immune system has evolved to recognize specific microbial structures, known as pathogen-associated molecular patterns (PAMPs). researchgate.net Because galactofuranose is not synthesized by mammals, it serves as a distinct "non-self" antigen, triggering various immune responses upon detection. mdpi.comtandfonline.comnih.gov
Host pattern recognition receptors (PRRs), particularly C-type lectins, play a significant role in identifying microbial glycans. mdpi.commdpi.com Several host lectins have been identified that interact with galactofuranose-containing antigens.
DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): This C-type lectin, found on dendritic cells and macrophages, is a key receptor in antifungal immunity. mdpi.com While the mannan (B1593421) core of fungal galactomannan (B225805) (GM) is a primary ligand for DC-SIGN, the galactofuranose side chains play a modulatory role. mdpi.com Purified GM from Aspergillus fumigatus can inhibit the binding and internalization of conidia by dendritic cells, a process mediated by DC-SIGN. oup.commdpi.com Furthermore, studies using synthetic galactofuranose-coated gold nanoparticles (Galf-GNPs) have demonstrated direct binding to human monocyte-derived dendritic cells via DC-SIGN. universiteitleiden.nlacs.org
Intelectins: Human intelectin-1 (hIntL) is a soluble lectin that has been shown to recognize galactofuranosyl residues in the carbohydrate chains of bacterial cell walls. nih.govnih.gov This interaction is calcium-dependent and suggests a role for intelectins in the surveillance and recognition of bacteria-specific components. nih.gov
The interaction between host lectins and galactofuranose epitopes is a critical first step in initiating an immune response against invading pathogens. nih.govoup.com
Recognition of galactofuranose antigens by host immune cells often leads to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Research has shown that multivalent presentations of galactofuranose, such as on gold nanoparticles (Galf-GNPs), can elicit a potent pro-inflammatory response in human monocyte-derived dendritic cells. acs.orgnih.gov This response is characterized by the increased expression of cellular maturation markers and the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). acs.orgnih.gov Similarly, the peptidogalactomannan (PGM) from Fusarium oxysporum, which is rich in galactofuranose, triggers the release of TNF-α from macrophages. oup.com
The structural details of the galactofuranose chains, such as their length and the specific linkages [e.g., β-(1→5) vs. β-(1→6)], can influence the magnitude of the cytokine and chemokine response, indicating a sophisticated level of recognition by the host immune system. asm.org Fungal galactomannan is also known to modulate pro-inflammatory responses, largely through Toll-like receptor 4 (TLR4) signaling. mdpi.com
| Galf-Containing Structure | Host Cell Type | Observed Pro-Inflammatory Response | Key Findings/Citations |
|---|---|---|---|
| Galactofuranose-coated gold nanoparticles (Galf-GNPs) | Human Monocyte-Derived Dendritic Cells | Increased expression of maturation markers; secretion of IL-6 and TNF-α. | Demonstrates Galf can directly modulate innate immune responses via dendritic cells. acs.org |
| Peptidogalactomannan (PGM) from Fusarium oxysporum | Macrophages | Induction of TNF-α release. | Highlights the role of O-linked oligosaccharides in inducing inflammatory responses. oup.com |
| Galactomannan (GM) from Aspergillus fumigatus | Human Macrophages | Modulation of pro-inflammatory responses via TLR4. | Implicates TLR4 as a key receptor in GM-mediated inflammation. mdpi.com |
| Synthetic β-(1→5)-linked Galf oligosaccharides | Human Peripheral Blood Mononuclear Cells | Induction of cytokines and chemokines (e.g., CCL3, CCL2, CCL5). | Shows that longer chains of Galf units facilitate a stronger cytokine response. asm.org |
The adaptive immune system is defined by its specificity and memory, allowing it to target specific pathogens. libretexts.org The complete absence of galactofuranose in mammals is a cornerstone of its role as a specific microbial antigen. oup.complos.orguni-muenchen.de This structural uniqueness means that any molecule containing Galf is immediately recognized as foreign by the host's immune surveillance mechanisms. mdpi.comtandfonline.comnih.gov
This specificity has been exploited for diagnostic purposes. For example, the Platelia™ Aspergillus EIA test uses a rat monoclonal antibody (EB-A2) that specifically recognizes β-(1→5)-linked galactofuranose epitopes found in the galactomannan of Aspergillus species. tandfonline.comnih.gov The success of this diagnostic tool underscores the high antigenicity of the galactofuranose moiety and the ability of the immune system to mount a highly specific response against it. mdpi.comtandfonline.comsemanticscholar.org The immune system's ability to distinguish the furanose ring configuration of galactose from the common pyranose form is a clear example of the fine-tuned recognition capabilities that protect the host from microbial invaders. nih.govmdpi.com
Elicitation of Pro-Inflammatory Responses
Contribution to Microbial Virulence and Survival in Host Environments
Beyond being an immunological target, galactofuranose is integral to the pathogen's own biology, contributing significantly to its virulence and ability to survive within the hostile host environment. plos.orgmdpi.com
A powerful method to investigate the function of a specific gene or pathway is through the creation and analysis of deletion mutants. nih.gov Numerous studies on pathogenic microbes have demonstrated that the inability to synthesize or transport UDP-galactofuranose leads to a dramatic reduction in virulence.
Deletion of the gene encoding UDP-galactopyranose mutase (UGM), designated ugmA or glfA, which catalyzes the formation of UDP-Galf from UDP-galactopyranose, results in a galactofuranose-deficient phenotype. oup.comresearchgate.net Such mutants in various pathogens consistently show attenuated virulence in animal models of infection. oup.comuni-muenchen.denih.gov For instance, an A. fumigatus ΔugmA mutant displayed significantly reduced virulence in a low-dose mouse model of invasive aspergillosis. oup.comasm.org Similarly, deletion of UGM in Leishmania major and Fusarium oxysporum also leads to attenuated virulence. uni-muenchen.demdpi.comnih.gov
In addition to reduced virulence, these mutants often exhibit a range of other phenotypic defects, including impaired cell wall integrity, abnormal morphology, slower growth rates, and hypersensitivity to antifungal drugs and osmotic stress. oup.comnih.govuni-muenchen.deuniversiteitleiden.nl These findings confirm that galactofuranose-containing glycoconjugates are essential for the fundamental structural and functional integrity of these pathogens, which is directly linked to their ability to cause disease. uni-muenchen.deuniversiteitleiden.nl
| Organism | Gene Deleted | Key Phenotypic Outcomes | Citation(s) |
|---|---|---|---|
| Aspergillus fumigatus | ugmA/glfA (UDP-galactopyranose mutase) | Attenuated virulence, cell wall defects, abnormal morphology, drug hypersensitivity, reduced growth. | oup.comnih.govasm.org |
| Fusarium oxysporum | ugmA (UDP-galactopyranose mutase) | Loss of pathogenicity, reduced growth, impaired conidiation. | uni-muenchen.de |
| Leishmania major | UGM gene | Attenuated virulence, delayed infection onset. | mdpi.comnih.gov |
| Aspergillus niger | ugmA or ugtA (UDP-Galf transporter) | Hypersensitivity to drugs, constitutive osmotic stress phenotype. | oup.comuniversiteitleiden.nl |
Successful pathogens have evolved numerous strategies to evade, subvert, or suppress host immune responses. researchgate.netasm.orgimmunology.org The surface-exposed galactofuranose glycans can play a role in these immune evasion tactics, primarily through masking other immunogenic molecules.
Fungal pathogens, for example, can avoid detection by hiding PAMPs, such as β-(1,3)-glucans, beneath an outer layer of other polysaccharides like galactomannan. researchgate.net It has been proposed that the Galf moieties on the surface of pathogens may generally prevent or limit the interaction of other pathogen-derived glycoconjugates with their corresponding host lectin receptors. oup.com Evidence for this comes from studies on Aspergillus mutants; the removal of Galf from the cell surface was shown to lead to the unmasking and exposure of the underlying mannan layer, resulting in increased adhesion to respiratory epithelial cells. oup.com This suggests that the Galf-containing outer layer can function as a form of camouflage, helping the pathogen to avoid or modulate recognition by the innate immune system. oup.comaustinpublishinggroup.com By controlling which molecules are presented to the host, the pathogen can influence the subsequent immune response to its advantage.
Phenotypic Analysis of Galactofuranose-Deficient Mutants (e.g., Attenuated Virulence)
Absence of Galactofuranose in Mammalian Glycans: Research Implications for Selective Intervention Strategies
The metabolic pathways of living organisms present a landscape of both shared and unique biochemical reactions. A striking divergence between mammals and a wide array of pathogenic microbes lies in the biosynthesis and utilization of the furanose form of galactose (galactofuranose, or Galf). Mammalian glycobiology exclusively utilizes the six-membered ring form, galactopyranose (Galp). researchgate.netacs.orgconicet.gov.ar In stark contrast, galactofuranose is a critical structural and functional component in numerous pathogenic bacteria, fungi, and parasites, but it is entirely absent in humans. researchgate.netnih.govplos.orgnih.govnih.gov This fundamental biochemical distinction provides a unique and highly attractive therapeutic window, positioning the Galf biosynthetic pathway as a prime target for the development of selective antimicrobial agents. nih.govrcsb.orgebi.ac.ukasm.org
The enzyme at the heart of this pathway is UDP-galactopyranose mutase (UGM or Glf), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-alpha-D-galactofuranose (UDP-Galf). rcsb.orgresearchgate.netingentaconnect.com UDP-Galf is the sole activated sugar donor for all subsequent galactofuranosylation reactions, where galactofuranosyltransferases incorporate Galf into various glycoconjugates. mdpi.comresearchgate.net Since mammals lack the gene for UGM, they are incapable of producing UDP-Galf. nih.govebi.ac.ukresearchgate.net Therefore, compounds that selectively inhibit UGM or other enzymes in this pathway are expected to have high specificity for pathogens with minimal to no off-target effects in the human host. nih.govasm.org
The essentiality of Galf-containing structures for the viability and virulence of many pathogens underscores the potential of this selective intervention strategy.
In Bacteria: For organisms like Mycobacterium tuberculosis, the causative agent of tuberculosis, Galf residues are indispensable components of the arabinogalactan (B145846) layer, which is crucial for the structural integrity of the cell wall. nih.govrcsb.orgucdavis.edu The inhibition of Galf synthesis compromises the mycobacterial cell envelope, leading to decreased viability. nih.gov
In Fungi: In the opportunistic fungus Aspergillus fumigatus, which can cause fatal invasive aspergillosis, Galf is a key constituent of galactomannan and other glycoconjugates on the cell wall. nih.govasm.orgoup.com Deletion of the UGM gene in A. fumigatus results in a complete lack of Galf, leading to a thinner cell wall, impaired growth at human body temperature, increased susceptibility to antifungal drugs, and attenuated virulence. nih.govoup.com
In Parasites: Pathogenic protozoa, including Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania species, utilize Galf in their surface glycoconjugates, which are important for virulence and establishing infection. plos.orgnih.govingentaconnect.com Likewise, the pathogenic nematode Brugia malayi possesses a functional UGM, suggesting its importance for the parasite's survival. oup.com
This pathogen-specific dependency has spurred significant research into the discovery and development of UGM inhibitors. The goal is to create novel therapeutics that can combat infections, particularly those caused by drug-resistant strains. nih.govgoogle.com
Table 1: Comparative Presence of Galactofuranose (Galf) Biosynthesis
| Organism Group | Presence of UDP-galactopyranose mutase (UGM) | Presence of Galf-containing Glycans | Implication |
| Mammals (e.g., Humans) | Absent | Absent | The pathway is a non-host target. |
| Pathogenic Bacteria | Present | Present | A target for novel antibacterial drugs. |
| Pathogenic Fungi | Present | Present | A target for novel antifungal drugs. |
| Pathogenic Parasites | Present | Present | A target for novel antiparasitic drugs. |
Detailed research has identified several classes of molecules that can inhibit UGM activity. These inhibitors vary in their mechanism of action, with some acting as substrate analogs that compete with UDP-Galp, while others bind to allosteric sites, altering the enzyme's conformation and function. nih.govresearchgate.netmdpi.com The exploration of these compounds provides a robust platform for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacological properties.
Table 2: Selected Research Findings on UGM Inhibitor Scaffolds
| Inhibitor Class/Scaffold | Target Organism(s) | Research Finding | Reference(s) |
| Pyrazole Derivatives | Mycobacterium tuberculosis | A compound, MS208, was identified as a mixed inhibitor targeting an allosteric site. Further synthesis of analogs led to DA10, a competitive inhibitor. | researchgate.netmdpi.com |
| Triazolothiadiazines | Mycobacterium tuberculosis, Klebsiella pneumoniae | Identified as potent UGM inhibitors with activity against microbial growth. These are non-substrate analogues. | nih.govgoogle.comrsc.org |
| 2-Aminothiazoles | Mycobacterium tuberculosis | Represent some of the most potent non-substrate analogue UGM inhibitors discovered. | nih.gov |
| Acylhydrazones | Mycobacterium tuberculosis | A novel scaffold shown to inhibit UGM. | rsc.org |
| Flavonoids | Klebsiella pneumoniae, M. tuberculosis | Identified from a natural product library as potent inhibitors of both KpUGM and MtUGM. | rsc.org |
The continued investigation into the mechanism of UGM and the development of its inhibitors represents a promising, rational approach to drug design. By targeting a pathway that is essential for the pathogen but absent in the host, researchers aim to develop a new generation of highly selective antimicrobial therapies to address the growing challenge of infectious diseases and antimicrobial resistance. google.comrsc.org
Advanced Research Methodologies for Studying Udp Alpha D Galactofuranose Pathways
Enzymatic Synthesis of UDP-alpha-D-galactofuranose and Derivatives for Research
The enzymatic production of this compound is a cornerstone of research in this field, providing the necessary substrate for studying downstream enzymes. The key enzyme, UDP-galactopyranose mutase (UGM), catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. researchgate.netevitachem.comgenome.jp Researchers have successfully used recombinant UGM for the synthesis of UDP-Galf. For instance, the UGM from Klebsiella pneumoniae has been utilized to produce milligram quantities of UDP-Galf, which was then purified and fully characterized. nih.gov This enzymatic approach is often preferred over chemical synthesis due to its high specificity and relevance to biological systems. evitachem.com
The synthesis process can be highly efficient. For example, a process for producing UDP‐6‐azido‐GalNAc, an unnatural nucleotide sugar, demonstrated total turnover numbers between 4.4 and 4.8 grams of product per gram of enzyme. researchgate.net Beyond the natural substrate, enzymatic methods are also employed to create derivatives of UDP-Galf that can serve as probes or inhibitors.
Chemical Synthesis of Galactofuranose-Containing Oligosaccharides for Biochemical Probes
To investigate the enzymes that utilize UDP-Galf, such as galactofuranosyltransferases, researchers rely on chemically synthesized oligosaccharide acceptors. These synthetic molecules act as biochemical probes to characterize enzyme activity and specificity. scholaris.ca
A notable example is the synthesis of a series of nine oligosaccharide fragments of the mycobacterial galactan domain. scholaris.ca These fragments, ranging from a hexasaccharide to a tetradecasaccharide, were designed as potential substrates for the biosynthetic enzymes GlfT2 and AftA. scholaris.ca The iterative chemical synthesis route developed for this purpose yielded multi-milligram quantities of these complex molecules. scholaris.cacdnsciencepub.com Another study detailed the synthesis of oligosaccharides corresponding to the terminal portion of the glycosylinositolphospholipid from Trypanosoma cruzi, the parasite that causes Chagas' disease. nih.gov These syntheses often involve complex strategies for creating specific linkages, such as (1→2), (1→3), (1→5), and (1→6) bonds between D-Galf residues. nih.gov The development of automated glycan assembly (AGA) has further advanced this field, enabling the synthesis of linear galactofuranosides as long as 20-mers. acs.org
Recombinant Expression and Purification of Galactofuranose Biosynthetic Enzymes
The detailed study of enzymes involved in UDP-Galf pathways necessitates their production in large, pure quantities, which is achieved through recombinant expression and purification. Key enzymes that have been successfully expressed and purified include UDP-galactopyranose mutase (UGM) and various galactofuranosyltransferases. iucr.orgplos.orgacs.orgnih.gov
For instance, the UGM from Deinococcus radiodurans has been expressed, purified, and crystallized for structural studies. iucr.orgiaea.org Similarly, high-level expression of the galactofuranosyltransferase GlfT from Mycobacterium tuberculosis was achieved in Escherichia coli, yielding 3-7 mg of highly pure protein per liter of culture after a three-step purification process. nih.gov Overcoming challenges such as protein solubility is often a critical step; co-expression with chaperone proteins has been shown to significantly increase the yield of soluble, active enzyme. nih.gov The availability of these purified recombinant enzymes is crucial for kinetic assays, structural analysis, and high-throughput screening for potential inhibitors. acs.orgnih.gov
| Enzyme | Organism | Expression System | Purification Yield | Reference |
| UDP-galactopyranose mutase (UGM) | Deinococcus radiodurans | E. coli | Not specified | iucr.orgiaea.org |
| Galactofuranosyltransferase (glfT) | Mycobacterium tuberculosis | E. coli C41(DE3) | 3-7 mg/L of culture | nih.gov |
| WbbI (β-1,6-galactofuranosyltransferase) | Escherichia coli K-12 | E. coli | Not specified | rsc.orguea.ac.uk |
| UDP-galactopyranose mutase (TcUGM) | Trypanosoma cruzi | E. coli | Not specified | plos.org |
| GfsA (β-(1→5)-galactofuranosyltransferase) | Aspergillus fumigatus | E. coli | Not specified | oup.comoup.com |
High-Resolution Structural Determination Techniques for Enzymes and Glycans
Understanding the three-dimensional structure of the enzymes and glycans in the UDP-Galf pathway is fundamental to elucidating their function and mechanism. High-resolution techniques are indispensable for this purpose.
X-ray Crystallography
X-ray crystallography has been instrumental in revealing the atomic-level details of galactofuranose biosynthetic enzymes. Crystal structures have been determined for UGM from various organisms, including Mycobacterium tuberculosis, Deinococcus radiodurans, and Aspergillus fumigatus. iucr.orgacs.orgrcsb.org These studies have provided profound insights into the enzyme's architecture, active site, and mechanism of action. acs.orgresearchgate.net
For example, the crystal structure of UGM from M. tuberculosis complexed with its substrate revealed the positioning of the galactose ring relative to the flavin cofactor, supporting a mechanism involving a covalent flavin-galactose intermediate. acs.org The structure of UGM from Aspergillus fumigatus showed unique structural elements not present in bacterial UGMs, which are important for substrate recognition and its distinct tetrameric structure. rcsb.org Similarly, the crystal structure of the galactofuranosyltransferase GfsA from A. fumigatus complexed with its substrates revealed a dimeric structure and a highly conserved active site groove. oup.comoup.com
| Enzyme | Organism | Resolution (Å) | PDB ID | Reference |
| UGM (oxidized, substrate-bound) | Mycobacterium tuberculosis | 2.30 | 3INR | acs.orgrcsb.org |
| UGM (reduced, substrate-bound) | Mycobacterium tuberculosis | 2.50 | 3INT | acs.org |
| UGM (substrate complex) | Deinococcus radiodurans | 2.36 | Not specified | iucr.orgiaea.org |
| UGM (substrate complex, reduced) | Aspergillus fumigatus | 2.25 | 3UTH | rcsb.org |
| GfsA (complexed with Mn2+, UDP, and galactofuranose) | Aspergillus fumigatus | 2.37 | Not specified | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (for glycan structure elucidation and enzyme mechanisms)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of galactofuranose-containing glycans and for studying enzyme mechanisms. It is particularly valuable for determining the linkage and anomeric configuration of sugar residues within oligosaccharides. cdnsciencepub.comacs.orgnih.gov
For instance, ¹H-NMR and ¹³C-NMR were used to confirm the structure of enzymatically synthesized UDP-Galf. nih.gov In another study, NMR spectroscopy was crucial in demonstrating that the recombinant galactofuranosyltransferase, GlfT, is bifunctional and can synthesize both β-(1→6) and β-(1→5)-linkages. acs.orgnih.gov NMR has also been used to analyze the products of in vitro assays of galactofuranosyltransferases, confirming the transfer of galactofuranose to specific positions on acceptor molecules. oup.com Furthermore, detailed NMR analyses, including COSY, TOCSY, and NOESY experiments, have been used to determine the precise structure of complex glycans containing Galf residues. researchgate.net
Spectroscopic Methods for Glycan Analysis
Various spectroscopic methods are employed to analyze glycans containing galactofuranose. Mass spectrometry (MS) is frequently used in conjunction with other techniques like NMR to confirm the structure and sequence of oligosaccharides. acs.orgnih.gov
A more recent development is the use of infrared multiple photon dissociation (IRMPD) spectroscopy combined with mass spectrometry (MS-IR). nih.gov This technique can differentiate between pyranose and furanose isomers of galactose, a significant challenge for traditional methods due to the flexibility of the furanose ring. nih.gov Diagnostic IR fingerprints have been identified that can distinguish between galactopyranose and galactofuranose, even within disaccharides. nih.gov Another promising technique is Surface-Enhanced Raman Scattering (SERS), which, when combined with machine learning methods like principal component analysis (PCA), can reliably identify the presence of Galf residues in synthetic oligosaccharides mimicking bacterial and fungal glycans. nih.govmdpi.comresearchgate.net These advanced spectroscopic methods are enhancing the ability to analyze the unique glycan structures found in pathogenic microorganisms. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for the identification and quantification of nucleotides and their derivatives, including the intermediates of the UDP-Galf pathway. Liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) using multiple reaction monitoring has been developed to identify and quantify sugar nucleotide pools in pathogenic organisms like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major. ebi.ac.uk This technique is also instrumental in characterizing the products of enzymatic reactions. For instance, electrospray mass spectrometry was used to determine the molecular weight of purified recombinant UDP-galactopyranose mutase from Escherichia coli, confirming its identity. asm.org Furthermore, MS, in conjunction with NMR, has been used to characterize synthetic UDP-Galf and its analogs, which are crucial for inhibitor studies. researchgate.net
Surface-Enhanced Raman Scattering (SERS) for Glycan Detection and Differentiation
Surface-Enhanced Raman Scattering (SERS) is an emerging spectroscopic technique that provides highly sensitive detection of molecules. clinmedjournals.org It has been successfully applied to distinguish between different types of glycan chains, including those containing galactofuranose (Galf) residues. mdpi.comnih.gov Synthetic oligosaccharides that mimic bacterial and fungal glycans have been analyzed using SERS, demonstrating its potential for identifying Galf residues. mdpi.comresearchgate.net The high sensitivity of SERS makes it a promising tool for developing diagnostic tests to detect biomarkers of fungal and bacterial infections, as Galf is absent in mammals. mdpi.comnih.govresearchgate.net The combination of SERS with machine learning methods, such as principal component analysis and logistic regression, allows for the reliable identification of Galf residues within glycan structures. mdpi.comnih.gov
Genetic Engineering Approaches for Functional Analysis
Genetic manipulation of microbial models has been fundamental to understanding the in vivo role of the UDP-Galf pathway.
Gene Deletion and Mutagenesis in Microbial Models
The targeted deletion or mutation of genes encoding enzymes in the UDP-Galf pathway provides direct evidence of their function. A key enzyme, UDP-galactopyranose mutase (UGM), encoded by the ugmA or glf gene, has been a primary target for these studies.
In Aspergillus fumigatus , a pathogenic fungus, deletion of the ugmA gene resulted in attenuated virulence, a thinner cell wall, and increased sensitivity to antifungal agents. nih.gov
In Aspergillus niger , screening of cell wall mutants identified the ugmA gene as crucial for Galf biosynthesis. nih.gov Deletion of ugmA in Aspergillus oryzae suppressed mycelial elongation, highlighting the importance of Galf-containing glycans for cell wall integrity. frontiersin.org
In the parasite Leishmania major , gene deletion studies have demonstrated that UGM is essential for virulence. mst.eduacs.org
In Mycobacterium tuberculosis , the glf gene is essential for viability, making it an attractive therapeutic target. acs.org
Site-directed mutagenesis has also been employed to probe the function of specific amino acid residues within these enzymes. For instance, mutating a conserved tryptophan residue in the Aspergillus fumigatus UGM was shown to alter the rate-limiting step of the enzymatic reaction. researchgate.net
Complementation Studies
Complementation studies are used to confirm the function of a deleted gene by reintroducing it into the mutant organism. Successful restoration of the wild-type phenotype confirms the gene's role. In Aspergillus niger, a mutant deficient in Galf was complemented with the ugeA gene (encoding UDP-glucose-4-epimerase), confirming its requirement for Galf biosynthesis. nih.gov Similarly, the expression of the Aspergillus oryzae ugmA gene in an Aspergillus nidulans strain lacking its own ugmA gene restored the production of the Galf antigen, confirming the function of the A. oryzae gene as a UDP-galactopyranose mutase. frontiersin.org
Biophysical Characterization of Enzyme-Substrate Interactions (e.g., Fluorescence Anisotropy)
Fluorescence anisotropy, or fluorescence polarization (FP), is a powerful biophysical technique used to study the binding of molecules in solution. It has been extensively used to investigate the interactions between UGM and its substrates or inhibitors. nih.govplos.org The principle of the assay involves a fluorescently labeled molecule (probe) that, when excited with polarized light, emits depolarized light. The degree of depolarization depends on the rotational speed of the probe. When the probe binds to a larger molecule, like an enzyme, its rotation slows, and the polarization of the emitted light increases.
This method has been used to determine the binding affinity (dissociation constant, Kd) of various ligands to UGM. For example, the Kd of UDP-galactopyranose (UDP-Galp) for the reduced form of Trypanosoma cruzi UGM was determined to be 70 ± 40 µM. plos.org FP assays have also been developed for high-throughput screening of inhibitor libraries against UGM from Aspergillus fumigatus and Mycobacterium tuberculosis. nih.govkiesslinglab.com
| Enzyme | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Trypanosoma cruzi UGM (reduced) | UDP-galactopyranose | 70 ± 40 µM | plos.org |
| Aspergillus fumigatus UGM | UDP-TAMRA (2-carbon linker) | 2.6 ± 0.2 μM | nih.gov |
| UDP-TAMRA (6-carbon linker) | 3.0 ± 0.7 μM | nih.gov |
Computational Approaches in Enzyme Mechanism and Inhibitor Design
Computational methods, including molecular dynamics (MD) simulations and docking studies, have become indispensable for elucidating the catalytic mechanisms of enzymes in the UDP-Galf pathway and for the rational design of inhibitors. nih.gov
MD simulations have been used to explore the conformational changes in UGM that control the rate-limiting step of the reaction. researchgate.net These simulations suggest that steric complementarity in the Michaelis complex is a key factor. researchgate.net Computational models of enzyme-substrate complexes, such as that of GfsA (a galactofuranosyltransferase) with UDP-Galf, have been generated to understand the mechanism of glycan synthesis. oup.comnih.gov
Docking studies are frequently used to predict how inhibitors bind to the active site of an enzyme. For example, docking was used to suggest a binding mode for the inhibitor flavopiridol (B1662207) in the active site of Aspergillus fumigatus UGM. nih.gov Structure-based virtual screening has also been employed to identify novel inhibitor chemotypes for UGM. researchgate.net These computational insights are crucial for optimizing inhibitor potency and guiding the synthesis of new, more effective drug candidates. nih.gov
Future Directions and Emerging Research Avenues in Udp Alpha D Galactofuranose Glycobiology
Elucidation of Alpha-Galactofuranose Biosynthetic Pathways
The biosynthesis of UDP-Galf is a critical starting point for the incorporation of galactofuranose (Galf) into glycoconjugates. While the central enzyme, UDP-galactopyranose mutase (UGM), which converts UDP-galactopyranose (UDP-Galp) to UDP-Galf, has been identified, the complete biosynthetic pathways, especially for L-Galf, are still being unraveled. nih.govplos.orgpnas.org
Future research will likely focus on:
Identifying and characterizing novel enzymes: Beyond UGM, other enzymes are involved in the synthesis and modification of Galf-containing structures. For instance, the discovery of a GDP-L-galactose mutase (MtdL) that generates GDP-L-Galf highlights the potential for alternative pathways. pnas.org
Investigating precursor synthesis: The Leloir and Isselbacher pathways are known to produce UDP-Galp, the substrate for UGM. researchgate.net A deeper understanding of the regulation of these pathways in different organisms will provide a more complete picture of Galf biosynthesis.
Exploring metabolic flux: Understanding how metabolic conditions influence the flux through these pathways will be crucial for comprehending the dynamic regulation of Galf incorporation.
Discovery and Characterization of Novel Galactofuranosyltransferases
Galactofuranosyltransferases (GalfTs) are responsible for transferring Galf from UDP-Galf to acceptor molecules, creating the diverse array of Galf-containing glycans. While several GalfTs have been identified, particularly in bacteria and fungi, many remain to be discovered and characterized. nih.govnih.govnih.govnih.gov
Key areas for future investigation include:
Functional annotation of putative GalfTs: Genomic data reveals numerous putative glycosyltransferase genes. oup.comresearchgate.net High-throughput screening and biochemical assays are needed to identify their function as GalfTs.
Determining substrate specificity and linkage formation: Characterizing the acceptor and donor specificities of novel GalfTs, as well as the types of glycosidic linkages they form (e.g., β(1→5), β(1→6)), is essential for understanding the assembly of complex galactans. nih.govoup.comoup.com For example, in Kingella kingae, two distinct PamC alleles, pamC1 and pamC2, determine the structure of the galactan by acting as monofunctional and bifunctional Galf transferases, respectively. nih.gov
Structural biology of GalfTs: Solving the three-dimensional structures of more GalfTs will provide insights into their catalytic mechanisms and substrate recognition, aiding in the design of specific inhibitors. oup.com The crystal structure of GfsA from Aspergillus fumigatus has already revealed a unique domain and a dimeric structure, enhancing our understanding of fungal galactofuranosylation. oup.com
Mechanistic Insights into UGM and GalfT Regulation
The activity of UGM and GalfTs is tightly regulated to ensure the correct synthesis and incorporation of Galf. Understanding these regulatory mechanisms is a key area of ongoing research.
UDP-galactopyranose mutase (UGM) Regulation:
Redox state of the flavin cofactor: UGM requires a reduced flavin adenine (B156593) dinucleotide (FAD) for its activity, which is an unusual feature for a non-redox reaction. plos.orgresearchgate.netproteopedia.org The mechanism by which the flavin is kept in a reduced state and how this redox state is regulated in vivo is an active area of investigation. plos.org Studies on Trypanosoma cruzi UGM (TcUGM) have shown that NADPH is an effective redox partner. plos.org
Substrate binding and conformational changes: The binding of the substrate, UDP-Galp, induces conformational changes in the enzyme that are crucial for catalysis. nih.govnih.govacs.org The structure of Aspergillus fumigatus UGM (AfUGM) has revealed a flexible loop that changes position depending on the flavin's redox state, a feature not seen in prokaryotic UGMs. nih.gov
Allosteric regulation: The potential for allosteric regulation of UGM by other metabolites is an area that warrants further exploration.
Galactofuranosyltransferase (GalfT) Regulation:
Gene expression: The expression of GalfT genes can be regulated by environmental cues and developmental stages. For instance, the expression of glfT1 in Mycobacterium tuberculosis is upregulated in response to stresses like ethambutol (B1671381) exposure, oxidative stress, and low pH. nih.gov
Post-translational modifications: The activity of GalfTs may be modulated by post-translational modifications, a possibility that requires further investigation.
Subcellular localization: The localization of GalfTs to specific cellular compartments, such as the Golgi apparatus, is critical for their function in glycan biosynthesis. exlibrisgroup.com
| Enzyme | Organism | Regulatory Mechanism | Research Finding |
| UGM | Trypanosoma cruzi | Redox state | NADPH is an effective redox partner, and substrate binding protects the reduced flavin from oxidation. plos.org |
| UGM | Aspergillus fumigatus | Conformational changes | A flexible loop (loop III) changes position based on the flavin redox state, influencing substrate binding. nih.gov |
| GlfT1 | Mycobacterium tuberculosis | Gene expression | Upregulated in response to ethambutol, oxidative stress, and low pH. nih.gov |
| GfsA | Aspergillus nidulans | Subcellular localization | Localized to the Golgi apparatus. exlibrisgroup.com |
Functional Glycomics Approaches to Map Galactofuranose-Containing Glycans
Functional glycomics aims to understand the roles of glycans in biological processes. Developing and applying advanced techniques to map the "galactofuranome" is a major frontier.
Emerging approaches include:
Mass spectrometry (MS)-based glycan profiling: Techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) are powerful tools for identifying and quantifying Galf-containing glycans in complex biological samples. nih.govresearchgate.net
Lectin microarrays: These arrays use lectins with specificities for different glycan structures to profile the glycome of cells and tissues, including those containing Galf. frontiersin.org
Metabolic labeling: Using chemically modified analogs of galactose that can be incorporated into glycans and subsequently detected, allowing for the visualization and identification of Galf-containing molecules.
Single-cell glycomics: The development of technologies like single-cell glycan and RNA sequencing (scGR-seq) will enable the analysis of Galf expression at the single-cell level, revealing cellular heterogeneity in glycan expression. frontiersin.org
Exploration of Galactofuranose in Unconventional Biological Systems
While Galf is well-known in pathogenic bacteria, fungi, and protozoa, its presence and function in other, less-studied biological systems is an exciting area for discovery. oup.comnih.govgoogle.com
Potential areas of exploration include:
Archaea: The presence of UGM homologs in archaea suggests that Galf may play a role in the biology of these extremophiles. pnas.org
Viruses: Investigating whether viruses that infect organisms containing Galf incorporate this sugar into their own structures or manipulate host Galf biosynthesis.
Environmental microorganisms: Exploring the diversity and function of Galf-containing glycans in a wide range of environmental bacteria and fungi.
Marine invertebrates: Galf has been identified in organisms like starfish and sponges, and further research is needed to understand its role in these animals. google.com
Development of Advanced Analytical Tools for Glycan Profiling in Complex Biological Samples
The complexity of the glycome necessitates the development of more sensitive, high-throughput, and comprehensive analytical tools.
Future advancements will likely focus on:
Improving separation techniques: Enhancing the resolution of liquid chromatography and capillary electrophoresis methods to better separate complex glycan isomers. nih.govbeilstein-institut.de
Increasing mass spectrometry sensitivity and coverage: Developing new ionization techniques and mass analyzers to detect low-abundance glycans and provide more detailed structural information. researchgate.net
Integrating multiple analytical platforms: Combining data from different techniques like MS, NMR, and lectin arrays to achieve a more complete picture of the glycome. frontiersin.org
Developing novel labeling strategies: Creating new fluorescent and chemical labels to improve the detection and quantification of glycans. researchgate.netbeilstein-institut.de
Machine learning and bioinformatics: Utilizing machine learning algorithms to analyze large glycomics datasets, identify patterns, and predict glycan structures and functions. nih.gov For example, machine learning-driven surface-enhanced Raman scattering (SERS) is being explored for the direct analysis of glycans in unprocessed biological samples. nih.gov
| Analytical Technique | Advancement | Application in Galf Glycobiology |
| Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) | High sensitivity and resolving power | Profiling N-glycans at the fmol level from complex biological samples, enabling deep characterization. nih.gov |
| Surface-Enhanced Raman Scattering (SERS) with Machine Learning | Direct analysis of unprocessed samples | Rapid and sensitive detection of Galf-containing glycans without the need for extensive sample preparation. nih.govmdpi.com |
| Lectin Microarrays | High-throughput glycan profiling | Surveying and mapping the structure of complex glycans, including those with Galf, in various biological samples. frontiersin.org |
| Single-cell Glycan and RNA sequencing (scGR-seq) | Single-cell resolution | Dissecting cellular heterogeneity in Galf expression and its correlation with gene expression. frontiersin.org |
Q & A
Q. What are the primary enzymatic pathways involved in the biosynthesis of UDP-α-D-galactofuranose (UDP-Galf)?
UDP-Galf is synthesized via UDP-galactopyranose mutase (UGM), which catalyzes the isomerization of UDP-α-D-galactopyranose (UDP-Galp) to UDP-Galf. This enzyme, encoded by genes like rfbDKPO1 in Klebsiella pneumoniae, requires NADH or NADPH as cofactors, distinguishing it from homologs like E. coli Glf, which lacks this dependency . The reaction mechanism involves a radical intermediate, and structural characterization of UDP-Galf has been confirmed via NMR spectroscopy .
Q. What analytical methods are most reliable for detecting and quantifying UDP-Galf in biological samples?
- NMR Spectroscopy : Used for structural confirmation, particularly 1D H and C NMR to identify furanose ring signals (e.g., δ ~109 ppm for C-1 in C NMR) .
- Enzymatic Assays : Coupled with HPLC or mass spectrometry to track UDP-Galp-to-UDP-Galf conversion .
- Chromatography : Anion-exchange HPLC separates UDP-sugars based on charge differences .
Table 1 : Key Analytical Techniques for UDP-Galf
| Method | Application | Sensitivity | Reference |
|---|---|---|---|
| NMR | Structural elucidation | High (µg-mg) | |
| HPLC | Quantification | Medium (ng-µg) | |
| MS | Trace detection | Very High (pg-ng) |
Q. What is the biological significance of UDP-Galf in bacterial systems?
UDP-Galf is a critical precursor for galactofuranose (Galf) residues in bacterial cell wall components, such as the O-antigen of Klebsiella pneumoniae lipopolysaccharides. Galf incorporation enhances pathogenicity by evading host immune responses .
Advanced Research Questions
Q. How do cofactor requirements (NADH/NADPH) for UDP-galactopyranose mutases vary across species, and what implications does this have for experimental design?
The K. pneumoniae RfbDKPO1 enzyme strictly requires NADH/NADPH, unlike E. coli Glf, which functions without cofactors. This necessitates careful selection of buffer systems (e.g., inclusion of NADPH) when purifying or assaying UDP-Galf synthases from different species. Discrepancies in cofactor dependencies may reflect evolutionary adaptations in redox environments .
Q. What experimental challenges arise in synthesizing UDP-Galf analogs for glycobiological studies?
- Chemical Instability : The furanose ring is prone to hydrolysis under acidic or high-temperature conditions.
- Enzymatic Synthesis Limitations : Low yields due to equilibrium favoring UDP-Galp over UDP-Galf.
- Solutions : Use of 1,6-anhydro-α-D-galactofuranose as a stable intermediate for chemical glycosylation .
Q. How can researchers resolve contradictions in reported enzymatic activities of UDP-galactopyranose mutases?
Discrepancies often stem from assay conditions (e.g., pH, cofactor concentrations) or enzyme purity. Best practices include:
- Validating enzyme activity via coupled assays with UDP-Galf-dependent glycosyltransferases.
- Cross-referencing structural data (e.g., SDS-PAGE, gel filtration) to confirm enzyme integrity .
Q. What novel methodologies are emerging for studying UDP-Galf in host-pathogen interactions?
- Metabolic Labeling : Using C-labeled UDP-Galf to track incorporation into bacterial glycans via imaging mass spectrometry.
- CRISPR-Cas9 Knockouts : Targeting ugm genes to assess virulence impacts in infection models .
Methodological Guidance
Q. How should researchers design experiments to investigate UDP-Galf’s role in antibiotic resistance?
Q. What criteria should guide the selection of reference standards for UDP-Galf in pharmacopeial assays?
Follow USP-NF guidelines:
- Use USP-certified UDP-Galf standards for quantitative assays.
- Validate purity via orthogonal methods (e.g., NMR + HPLC) to ensure ≤98% purity .
Data Contradiction Analysis
Q. Why do some studies report conflicting kinetic parameters for UDP-galactopyranose mutases?
Variations in assay temperature, buffer ionic strength, or enzyme preparation (e.g., His-tagged vs. untagged) can alter observed and . Standardizing protocols (e.g., 25°C, 50 mM Tris-HCl pH 7.5) and reporting full experimental details are critical for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
